1-(Dichloromethyl)cyclohexan-1-ol
Overview
Description
1-(Dichloromethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H12Cl2O It is a cyclohexanol derivative where the hydroxyl group is substituted with a dichloromethyl group
Preparation Methods
The synthesis of 1-(Dichloromethyl)cyclohexan-1-ol can be achieved through several methods. One common synthetic route involves the reaction of cyclohexanone with dichloromethane in the presence of a strong base such as sodium hydride. The reaction conditions typically require an inert atmosphere and low temperatures to prevent side reactions. Industrial production methods may involve more efficient catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1-(Dichloromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, using reagents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Dichloromethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Dichloromethyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The dichloromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include enzymatic transformations and binding to specific receptors or active sites.
Comparison with Similar Compounds
1-(Dichloromethyl)cyclohexan-1-ol can be compared with other similar compounds such as:
1-(Chloromethyl)cyclohexan-1-ol: Similar structure but with one chlorine atom, leading to different reactivity and applications.
Cyclohexanol: Lacks the dichloromethyl group, resulting in different chemical properties and uses.
1-(Trichloromethyl)cyclohexan-1-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(dichloromethyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Cl2O/c8-6(9)7(10)4-2-1-3-5-7/h6,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEITIGMMFRHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559622 | |
Record name | 1-(Dichloromethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52183-64-9 | |
Record name | 1-(Dichloromethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dichloromethyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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